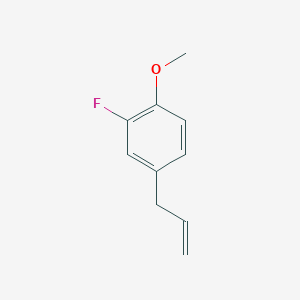

3-(3-Fluoro-4-methoxyphenyl)-1-propene

Vue d'ensemble

Description

Synthesis Analysis

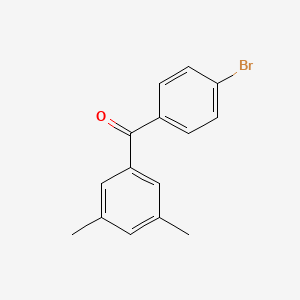

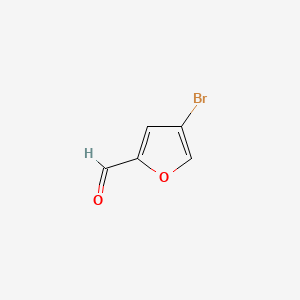

The synthesis of compounds related to 3-(3-Fluoro-4-methoxyphenyl)-1-propene has been explored in various studies. For instance, a chalcone derivative, 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was synthesized using a sonochemical method, which proved to be more efficient than the conventional method, achieving complete conversion in just 10 minutes compared to 4 hours, and resulting in a 63% increase in crystallinity . Another study synthesized 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using the Gewald synthesis technique, followed by the creation of novel Schiff bases through a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . Additionally, novel trisubstituted ethylenes with fluoro, methyl, and methoxy ring-disubstituted octyl phenylcyanoacrylates were prepared through Knoevenagel condensation and characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structures of synthesized compounds have been elucidated using various techniques. For example, the chalcone derivative mentioned earlier was characterized using FTIR, NMR, elemental analyses, and studied for XRD, PSM, TGA, and SEM properties . The Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile were established based on IR, 1H NMR, 13C NMR, and mass spectral data . The crystal structure of 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol was determined, revealing important dihedral angles and intermolecular hydrogen bonding .

Chemical Reactions Analysis

The studies have shown various chemical reactions involving fluoro and methoxy substituted compounds. The cyclisation of 3-(2-fluorophenyl)propanols to chromans was catalyzed by rhodium, suggesting activation of the aryl fluoride towards intramolecular nucleophilic substitution . The electropolymerization of 3-Fluoro-4-hexylthiophene, however, remained unsuccessful, but its electronic properties were analyzed .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been extensively studied. The synthesized chalcone derivative's crystallinity was significantly improved using the sonochemical method . The electronic properties of conjugated polythiophenes were tuned using 3-Fluoro-4-hexylthiophene as a building block . The antimicrobial activity of novel Schiff bases was evaluated, with some derivatives showing excellent activity . The structural, spectral, and electronic properties of 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds were examined using density functional theory, revealing insights into their electrophilic site strength and potential as kinase inhibitors .

Applications De Recherche Scientifique

Synthesis and Reactions : The compound has been utilized in the synthesis of other chemical compounds. For example, Pimenova et al. (2003) explored the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its reactions, showcasing the compound's potential in creating new chemical entities (Pimenova et al., 2003).

Copolymerization with Styrene : This compound has been used in the copolymerization process with styrene, as investigated by Kharas et al. (2016, 2017). These studies demonstrate the compound's potential in creating novel polymers with specific properties (Kharas et al., 2016), (Kharas et al., 2017).

Dye-Sensitized Solar Cells (DSSCs) : Anizaim et al. (2020) explored the use of compounds similar to 3-(3-Fluoro-4-methoxyphenyl)-1-propene in dye-sensitized solar cells. Their research indicates the compound's role in enhancing the efficiency of DSSCs (Anizaim et al., 2020).

Tuning Electronic Properties of Polymers : Gohier et al. (2013) investigated how 3-Fluoro-4-hexylthiophene, a similar compound, can be used to tune the electronic properties of conjugated polythiophenes, highlighting the potential of 3-(3-Fluoro-4-methoxyphenyl)-1-propene in modifying electronic characteristics of polymers (Gohier et al., 2013).

Antimicrobial Activity : Puthran et al. (2019) synthesized Schiff bases using derivatives of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and demonstrated their antimicrobial activity. This indicates the potential of 3-(3-Fluoro-4-methoxyphenyl)-1-propene in the synthesis of antimicrobial agents (Puthran et al., 2019).

Optical Nonlinearity for Optical Limiting Applications : Shetty et al. (2017) synthesized new chalcones and investigated their optical nonlinearity, suggesting applications in optical limiting. This research opens avenues for using 3-(3-Fluoro-4-methoxyphenyl)-1-propene in advanced optical applications (Shetty et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

2-fluoro-1-methoxy-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPPOZGBOWCXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374594 | |

| Record name | 4-allyl-2-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluoro-4-methoxyphenyl)-1-propene | |

CAS RN |

222422-50-6 | |

| Record name | 4-allyl-2-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.